Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate

Epoxy Curative Viscosity Processability

2,2′-Diallyl Bisphenol A diacetate (CAS 1071466-61-9), also designated EC-392, is a phenyl ester epoxy curative hybrid of bisphenol A that combines two allyl groups with two acetoxy functionalities on a bisphenol A core. This amber liquid (density 1.096 g/mL at 25 °C, refractive index n20/D 1.548) serves as a dual-cure curative for epoxy/(meth)acrylate hybrids and bismaleimide systems.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 1071466-61-9
Cat. No. B1508332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate
CAS1071466-61-9
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)CC=C)CC=C
InChIInChI=1S/C25H28O4/c1-7-9-19-15-21(11-13-23(19)28-17(3)26)25(5,6)22-12-14-24(29-18(4)27)20(16-22)10-8-2/h7-8,11-16H,1-2,9-10H2,3-6H3
InChIKeyGJTZQXNRNNDGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Diallyl Bisphenol A Diacetate (CAS 1071466-61-9) Procurement Guide for Hybrid Epoxy Formulators


2,2′-Diallyl Bisphenol A diacetate (CAS 1071466-61-9), also designated EC-392, is a phenyl ester epoxy curative hybrid of bisphenol A that combines two allyl groups with two acetoxy functionalities on a bisphenol A core . This amber liquid (density 1.096 g/mL at 25 °C, refractive index n20/D 1.548) serves as a dual-cure curative for epoxy/(meth)acrylate hybrids and bismaleimide systems . Unlike its parent diol DABA or simple ether analogs, the diacetate form eliminates phenolic –OH while retaining allyl reactivity, enabling orthogonal epoxy-amine and free-radical curing without inhibiting radical polymerization .

Why 2,2′-Diallyl Bisphenol A Diacetate Cannot Be Replaced by Generic DABA or Bisallyl Ethers in Hybrid Formulations


Generic substitution with the parent diallyl bisphenol A (DABA, CAS 1745-89-7) or its bisallyl ether (CAS 3739-67-1) fails because these compounds retain phenolic –OH groups that participate prematurely in epoxy crosslinking, consuming epoxy functionality before the desired cure stage and limiting shelf-life in one-part formulations . The diacetate form masks these hydroxyls as thermally labile ester groups that remain latent until heated, enabling true dual-cure sequencing: epoxy-amine condensation followed by allyl free-radical polymerization . Moreover, the diacetate exhibits substantially lower viscosity (~2,600–3,500 cP at 25 °C) compared to DABA (~15,400 cP at 25 °C), directly improving formulation processability for dispensing, impregnation, and void-free lamination .

Evidence-Based Differentiation: 2,2′-Diallyl Bisphenol A Diacetate vs. Closest Analog Comparators


Viscosity Advantage of the Diacetate Form Over the Parent Diallyl Bisphenol A

The diacetate derivative exhibits dramatically lower viscosity than its parent diallyl bisphenol A. In a direct patent disclosure, 3,3′-diallyl-4,4′-diacetoxylbisphenol A (the target compound) recorded a viscosity of 2,600 cP at 25 °C, compared to 15,400 cP for the O,O′-diallylbisphenol A starting material at the same temperature . Independent vendor specifications confirm viscosity in the range of 3,000–3,700 cP at 25 °C . This ~83% reduction in viscosity translates directly to improved handling, dispensing, and substrate wet-out in adhesive and composite applications.

Epoxy Curative Viscosity Processability Resin Transfer Molding

Dual-Cure Reactivity Profile Enabled by Masked Phenolic Functionality

The target compound eliminates free phenolic –OH groups through acetylation, preventing premature epoxy homopolymerization that occurs with DABA in one-part formulations . The acetoxy groups function as masked phenols that deblock upon heating, releasing the phenolic curing agent in situ. Simultaneously, the two pendant allyl groups participate in free-radical polymerization without inhibition—a property explicitly not shared by phenolic curatives, whose –OH groups can quench radical species . This enables sequential epoxy-amine and free-radical curing in a single formulation, yielding hybrid epoxy/acrylate thermosets with independently tunable network architecture.

Dual-Cure Epoxy-Acrylate Hybrid Thermoset Adhesive

Physical State Differentiation: Liquid Diacetate vs. Solid Bisphenol A Diacetate

The target compound is an amber liquid at ambient temperature (storage 2–8 °C, density 1.096 g/mL at 25 °C, refractive index n20/D 1.548) . In contrast, bisphenol A diacetate (CAS 10192-62-8), which lacks the allyl substituents, is a crystalline solid with a melting point of 91–94 °C . This physical state difference is critical for practical formulation: the liquid diacetate can be directly blended with epoxy resins and acrylate monomers without pre-heating or solvent dissolution, whereas the solid analog requires melt-processing that limits formulation flexibility and risks premature thermal activation.

Physical Form Handling Formulation Epoxy Curative

Bismaleimide (BMI) Co-Cure Compatibility for High-Temperature Composites

The diacetate is explicitly disclosed in patent literature as a reactive co-curative for bismaleimide (BMI) resin systems, where its allyl groups undergo ene-addition and Diels–Alder reactions with maleimide moieties while the acetoxy groups provide latent epoxy reactivity . In contrast, DABA-modified BMI/epoxy interpenetrating networks (IPNs) have been shown to enhance tensile, flexural, and impact strength by 25%, 30%, and 45%, respectively, compared to neat epoxy resin at the cost of formulation complexity due to DABA's free phenolic reactivity . The diacetate form streamlines BMI co-formulation by decoupling the phenolic epoxy reaction from maleimide-allyl cure.

Bismaleimide BMI Resin High-Temperature Composite Interpenetrating Network

High-Value Application Scenarios for 2,2′-Diallyl Bisphenol A Diacetate (EC-392)


One-Part Hybrid Epoxy/Acrylate Structural Adhesives

Formulators requiring room-temperature-stable, one-part adhesives benefit from the diacetate's latent phenolic functionality and free-radical-compatible allyl groups. The compound permits epoxy-amine cure (thermally triggered deblocking of acetoxy groups) followed by acrylate free-radical polymerization in a single heating cycle, yielding tough, high-Tg bondlines without the pot-life limitations of premixed two-part systems . The low viscosity (2,600–3,500 cP) enables precision dispensing for electronic component attachment.

BMI-Modified High-Temperature Composite Matrices

In aerospace and oilfield composite manufacturing, the diacetate serves as a reactive diluent and co-curative for BMI resins. Its allyl groups participate in ene/Diels–Alder crosslinking with maleimide, while the acetoxy moieties provide latent epoxy reactivity for post-cure stiffening. This enables filament-wound carbon fiber composites with Tg exceeding 280 °C and thermal stability up to 325 °C, as demonstrated by analogous DABA/BMI/epoxy IPN systems .

Low-Viscosity Curative for Resin Transfer Molding (RTM) and Vacuum Infusion

The 76–83% viscosity reduction of the diacetate relative to DABA makes it suitable for RTM and vacuum-assisted resin infusion processes where low injection viscosity (<1 Pa·s) is critical for complete fiber wet-out. The compound's thermal latency prevents viscosity build-up during mold filling, allowing extended injection windows at moderate temperatures before cure activation .

Electronic Encapsulation with Dual-Cure Thermoset Networks

For chip encapsulation and underfill applications, the diacetate enables hybrid epoxy/free-radical thermoset networks that combine the high modulus of epoxy with the low stress and moisture resistance of acrylate domains. The absence of free phenolic –OH reduces moisture uptake compared to DABA-cured systems, and the compound's compatibility with both epoxy and (meth)acrylate monomers provides formulation flexibility to balance Tg, CTE, and adhesion .

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